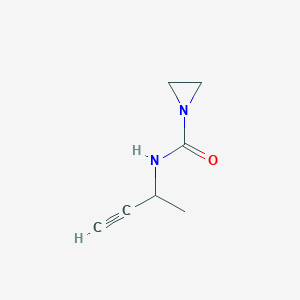
4-Amino-1H-imidazole-2-carboxylic acid
Overview
Description
The compound 4-Amino-1H-imidazole-2-carboxylic acid is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest in medicinal chemistry due to their resemblance to the purine bases of DNA and their potential as kinase inhibitors .
Synthesis Analysis
The synthesis of imidazole derivatives has been explored through various methods. One approach involves the parallel synthesis of imidazole-4,5-dicarboxamides, which are structurally related to 4-Amino-1H-imidazole-2-carboxylic acid. These compounds were synthesized using amino acid esters and alkanamines, resulting in a library of compounds with potential kinase inhibitory activity . Another method described the synthesis of a conformationally constrained analogue of aspartic acid, which, while not directly related to 4-Amino-1H-imidazole-2-carboxylic acid, showcases the versatility of synthetic approaches to imidazole derivatives . Additionally, a novel synthesis route for 2-amino-1H-imidazol-4-carbaldehyde derivatives was developed, which could serve as building blocks for the synthesis of various imidazole alkaloids .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be significantly influenced by the substituents on the imidazole ring. For instance, the presence of amino and carboxamide groups can lead to intramolecular hydrogen bonding, affecting the conformation and reactivity of the molecule . The crystal structures of related compounds, such as 5-amino-1-(2-hydroxyethyl)imidazole-4-carboxamide, reveal the impact of different substituents on the molecular geometry and the stabilization of the structure through hydrogen bonding .
Chemical Reactions Analysis
Imidazole derivatives can participate in various chemical reactions due to the reactivity of the imidazole ring and its substituents. The synthesis of imidazole-4,5-dicarboxamides involves the derivatization of the imidazole scaffold with amino acid esters, demonstrating the ring's ability to undergo substitution reactions . The reactivity of the imidazole ring is further exemplified by the synthesis of 2-aminoimidazole alkaloids from 2-amino-1H-imidazol-4-carbaldehyde derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The intramolecular hydrogen bonding within certain imidazole derivatives can affect their physical state and solubility . The characterization of these compounds typically involves techniques such as LC-MS and 1H-NMR spectroscopy, which provide insights into their purity and structural features .
Scientific Research Applications
-
Synthesis of Natural Products
- Field: Organic Chemistry
- Application: Imidazol-4-ones, a derivative of imidazole, are used in the total synthesis of natural products .
- Method: Various methodologies have been developed for the production of imidazol-4-ones, which can be used to produce three C5-substitution patterns .
- Results: This has led to the synthesis of a range of imidazole-containing natural products .
-
Medicinal Chemistry
-
Functionalization of Dendrimers
- Field: Polymer Chemistry
- Application: 4-Imidazolecarboxylic acid (ICA) is used in the synthesis of triphenymethyl-protected 4-imidazole carboxylic acid (trityl-ImCOOH), which is employed to functionalize poly (propylene imine) dendrimers .
- Method: The specific method of application is not mentioned in the source .
- Results: The results or outcomes of this application are not provided in the source .
-
Synthesis of Amides
- Field: Organic Synthesis
- Application: A new method for the direct synthesis of primary and secondary amides from carboxylic acids is described .
- Method: This methodology uses Mg(NO3)2$6H2O or imidazole as a low-cost and readily available catalyst, and urea as a stable, and easy to manipulate nitrogen source .
- Results: This methodology is particularly useful for the direct synthesis of primary and methyl amides avoiding the use of ammonia and methylamine gas which can be tedious to manipulate .
-
Pharmaceutical Applications
- Field: Medicinal Chemistry
- Application: Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA based structures . Imidazole has become an important synthon in the development of new drugs .
- Method: Various synthetic routes have been developed for imidazole and their derived products .
- Results: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
-
Fungicides and Antifungal Medications
-
Antihistaminic Agents
- Field: Medicinal Chemistry
- Application: Imidazole derivatives are used in the synthesis of antihistaminic agents such as clemizole and astemizole .
- Method: The specific method of application is not mentioned in the source .
- Results: These agents have been found to be effective in treating allergic reactions .
-
Antiulcer Medications
- Field: Pharmaceutical Chemistry
- Application: Imidazole derivatives are used in the synthesis of antiulcer medications such as omeprazole and pantoprazole .
- Method: The specific method of application is not mentioned in the source .
- Results: These medications have been found to be effective in treating ulcers .
Future Directions
The future directions of research on 4-Amino-1H-imidazole-2-carboxylic acid could involve further exploration of its synthesis, functionalization, physicochemical characteristics, and biological role. The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable .
properties
IUPAC Name |
5-amino-1H-imidazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-2-1-6-3(7-2)4(8)9/h1H,5H2,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOFSMYXSBHWPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622043 | |
| Record name | 5-Amino-1H-imidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1H-imidazole-2-carboxylic acid | |
CAS RN |
155815-92-2 | |
| Record name | 5-Amino-1H-imidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Sodium;(2S,5R,6R)-6-[[1-(3-bromophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B127714.png)












